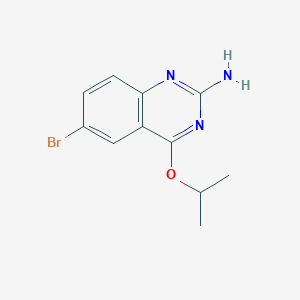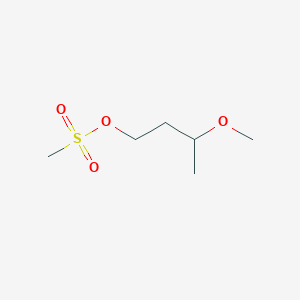![molecular formula C26H29N3O3 B8378910 Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 144690-96-0](/img/structure/B8378910.png)
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
概述
描述
Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a biphenyl group, a cyanide group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Construction of the Imidazole Ring: The imidazole ring can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of biochemical pathways and molecular interactions due to its unique structural features.
Industrial Applications: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The biphenyl group and imidazole ring play crucial roles in these interactions, contributing to the compound’s specificity and potency.
相似化合物的比较
Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate can be compared with other similar compounds, such as:
Biphenyl Derivatives: Compounds with similar biphenyl structures but different functional groups, such as biphenyl-4-carboxylic acid.
Imidazole Derivatives: Compounds with imidazole rings but different substituents, such as 4-methylimidazole.
The uniqueness of Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
144690-96-0 |
|---|---|
分子式 |
C26H29N3O3 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C26H29N3O3/c1-5-9-22-28-24(26(3,4)31)23(25(30)32-6-2)29(22)17-18-12-14-19(15-13-18)21-11-8-7-10-20(21)16-27/h7-8,10-15,31H,5-6,9,17H2,1-4H3 |
InChI 键 |
PZPSZIYVSFBMGX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C(=O)OCC)C(C)(C)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
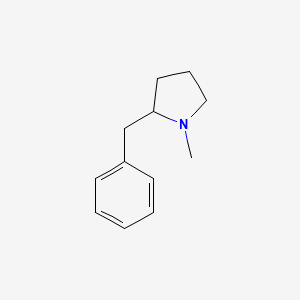
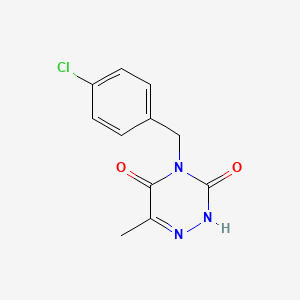
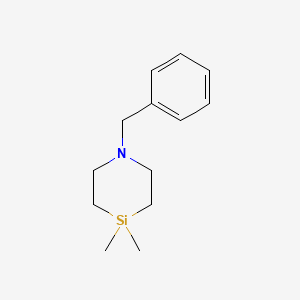
![7-Iodo-1-methyl-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one](/img/structure/B8378847.png)
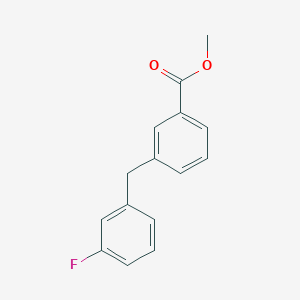
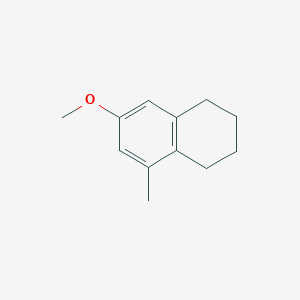
![3-Dimethylamino-1-[[(1H)-indol 3 yl]carbonyl]piperidine](/img/structure/B8378868.png)
![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B8378872.png)
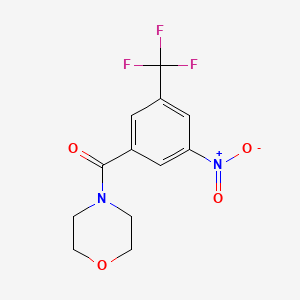
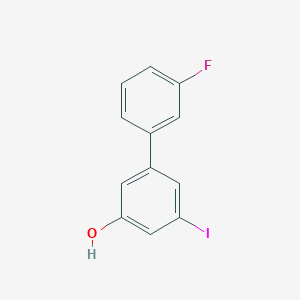
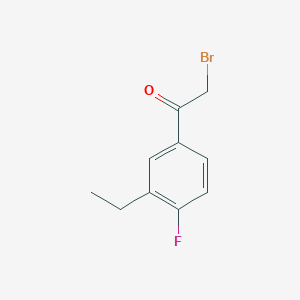
![4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline](/img/structure/B8378907.png)
